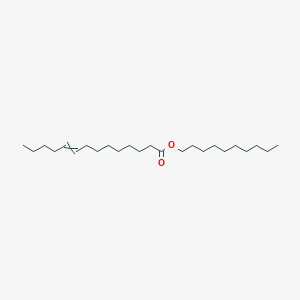
Decyl tetradec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl tetradec-9-enoate: is an organic compound that belongs to the class of esters It is formed by the esterification of decanol and tetradec-9-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl tetradec-9-enoate can be synthesized through the esterification reaction between decanol and tetradec-9-enoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the catalyst, and the ester is continuously collected. This method allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions: Decyl tetradec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Tetradec-9-enoic acid.
Reduction: Decanol and tetradec-9-enol.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Decyl tetradec-9-enoate has several scientific research applications, including:
Chemistry: It is used as a model compound in esterification and hydrolysis studies.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and cell membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: this compound is used in the formulation of fragrances, flavors, and as a lubricant in various industrial processes
Mechanism of Action
The mechanism of action of decyl tetradec-9-enoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing decanol and tetradec-9-enoic acid. These products can then participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
- Ethyl tetradec-9-enoate
- Cetyl myristoleate
- Tetradec-9-enoic acid icosyl ester
Comparison: Decyl tetradec-9-enoate is unique due to its specific ester linkage between decanol and tetradec-9-enoic acid. Compared to ethyl tetradec-9-enoate, it has a longer alkyl chain, which can influence its physical and chemical properties. Cetyl myristoleate and tetradec-9-enoic acid icosyl ester have different alkyl groups, leading to variations in their applications and reactivity .
Properties
CAS No. |
93676-00-7 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
decyl tetradec-9-enoate |
InChI |
InChI=1S/C24H46O2/c1-3-5-7-9-11-13-14-15-16-18-20-22-24(25)26-23-21-19-17-12-10-8-6-4-2/h9,11H,3-8,10,12-23H2,1-2H3 |
InChI Key |
PBYDYHUXXGZTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCC=CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


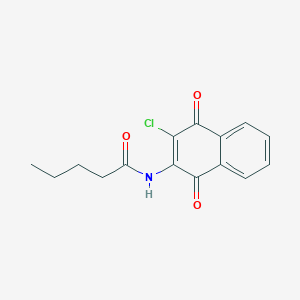
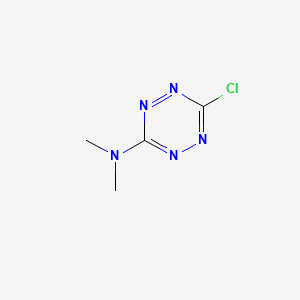
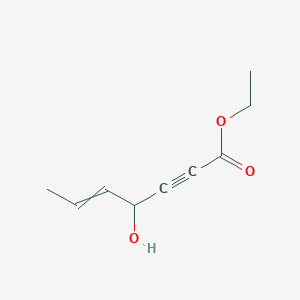
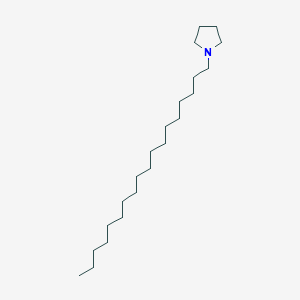
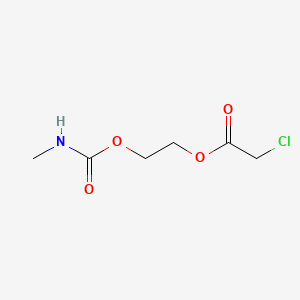
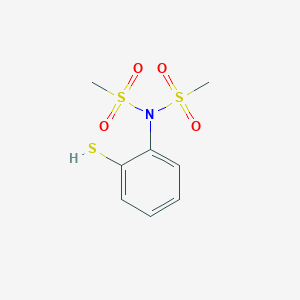
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
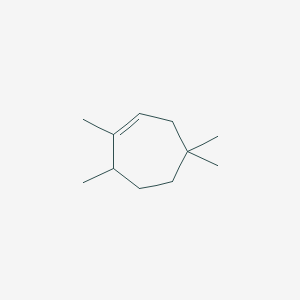
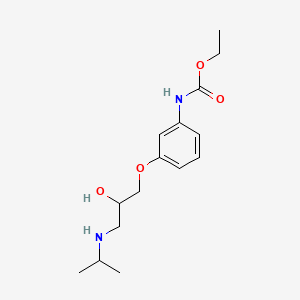
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)
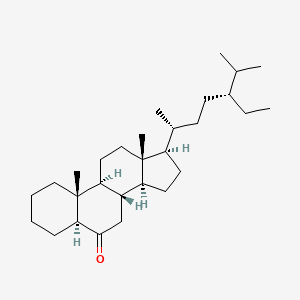
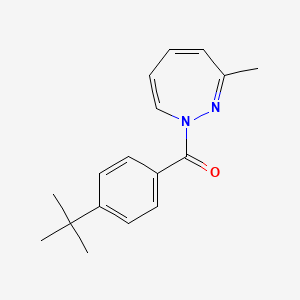
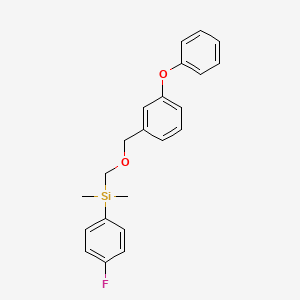
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
